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molecular formula C11H16N2O2 B8702214 6-(Isopropylmethylamino)-5-methylnicotinic acid

6-(Isopropylmethylamino)-5-methylnicotinic acid

Cat. No. B8702214
M. Wt: 208.26 g/mol
InChI Key: VTNOISLOCWKGMR-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

The title compound is prepared in analogy to 6-(ethyl-methyl-amino)-5-methyl-nicotinic acid using N-isopropyl-methyl-amine; LC-MS: tR=0.58 min, [M+1]+=209.10; 1H NMR (D6-DMSO): δ 1.23 (d, J=6.5 Hz, 6H), 2.40 (s, 3H), 2.97 (s, 3H), 4.22 (hept, J=6.8 Hz, 1H), 8.07 (s, 1H), 8.43 (d, J=2.0 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH3:14])[C:4]1[C:12]([CH3:13])=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=1)[CH3:2].[CH:15](NC)(C)C>>[CH:1]([N:3]([CH3:14])[C:4]1[C:12]([CH3:13])=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=1)([CH3:15])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=NC=C(C(=O)O)C=C1C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C1=NC=C(C(=O)O)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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